2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone
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Overview
Description
2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone is an organic compound with a complex structure that includes a naphthalenone core substituted with benzylamino and hydroxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a naphthalenone derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the hydroxyimino group to an amino group.
Substitution: This can replace the benzylamino group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-naphthalenone compounds .
Scientific Research Applications
2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Benzylamino)-4-hydroxy-1-naphthalenone
- 2-(Benzylamino)-4-oxo-1-naphthalenone
- 2-(Benzylamino)-4-hydroxyimino-1(4H)-quinolinone
Uniqueness
What sets 2-(Benzylamino)-4-hydroxyimino-1(4H)-naphthalenone apart is its unique combination of functional groups that confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(benzylamino)-4-nitrosonaphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c20-17-14-9-5-4-8-13(14)15(19-21)10-16(17)18-11-12-6-2-1-3-7-12/h1-10,18,20H,11H2 |
InChI Key |
HDPUKTCZXQMARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C(=C2)N=O)O |
Origin of Product |
United States |
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